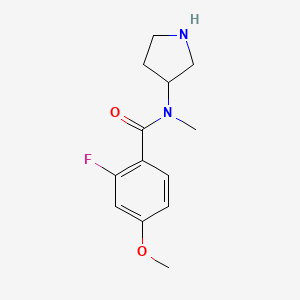
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide, also known as DMP754, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is known to inhibit the activity of certain enzymes, making it a potential therapeutic agent for a variety of diseases. In
作用机制
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide works by inhibiting the activity of certain enzymes, specifically phosphodiesterase. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of intracellular signaling pathways. The increase in cAMP and cGMP has been linked to improvements in cognitive function and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific disease being treated. In the case of neurodegenerative disorders, this compound has been shown to improve cognitive function and decrease the production of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. In the case of inflammatory diseases, this compound has been shown to decrease the production of inflammatory cytokines, leading to a decrease in inflammation and associated symptoms.
实验室实验的优点和局限性
One advantage of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied, making it a well-characterized compound for use in research. However, one limitation of using this compound is its specificity for certain enzymes, which may limit its use in certain disease models.
未来方向
There are several future directions for the use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide in scientific research. One potential area of study is its use in combination with other therapeutic agents, such as anti-inflammatory drugs or other enzyme inhibitors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases beyond neurodegenerative and inflammatory disorders. Finally, the development of more specific and potent inhibitors of phosphodiesterase may lead to improved therapeutic options for a variety of diseases.
合成方法
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide involves several steps, including the reaction of 3,5-dimethyl-1H-pyrazole with 1-methylimidazole-4-carboxylic acid chloride, followed by purification and isolation of the final product. This method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
科学研究应用
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide has been extensively studied for its potential use in treating various diseases. It has been shown to inhibit the activity of enzymes such as phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. This inhibition has been linked to improvements in cognitive function, making this compound a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
In addition to its potential use in treating neurological disorders, this compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-9(7(2)14-13-6)12-10(16)8-4-15(3)5-11-8/h4-5H,1-3H3,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXBYFQLBLBUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)
![3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B6629706.png)
![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)


![2-[Methyl(2-propan-2-ylsulfonylethyl)amino]acetic acid](/img/structure/B6629720.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylphenyl)acetamide](/img/structure/B6629724.png)
![1-[4-(1,3-Benzothiazol-6-ylamino)piperidin-1-yl]ethanone](/img/structure/B6629734.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide](/img/structure/B6629747.png)

